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molecular formula C6H11ClO2S B1598094 Cyclopentylmethanesulfonyl Chloride CAS No. 242459-85-4

Cyclopentylmethanesulfonyl Chloride

Cat. No. B1598094
M. Wt: 182.67 g/mol
InChI Key: FKELTSTWLHPFMJ-UHFFFAOYSA-N
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Patent
US06610707B1

Procedure details

The subtitle compound was prepared by the method of Preparation 58 from sodium cyclopentylmethanesulfonate [Preparation 64] and thionyl chloride, to afford cyclopentylmethanesulfonyl chloride as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][S:7]([O-:10])(=O)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Na+].S(Cl)([Cl:14])=O>>[CH:1]1([CH2:6][S:7]([Cl:14])(=[O:10])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)CS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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